m-PEG6-Ms
CAS No.: 130955-38-3
Cat. No.: VC0536195
Molecular Formula: C12H26O8S
Molecular Weight: 330.4 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130955-38-3 |
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Molecular Formula | C12H26O8S |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Standard InChI | InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 |
Standard InChI Key | GIZXGFFADYUCPD-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOS(=O)(=O)C |
Canonical SMILES | COCCOCCOCCOCCOCCOS(=O)(=O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties of m-PEG6-Ms
Molecular Architecture
m-PEG6-Ms consists of three distinct components (Figure 1):
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Methoxy Terminus: A monomethyl ether group (-OCH₃) at one end, providing steric stability and preventing unintended cross-linking .
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PEG6 Spacer: A hexaethylene glycol chain (6 repeating -CH₂-CH₂-O- units) that enhances hydrophilicity, reduces immunogenicity, and improves biocompatibility .
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Mesylate Group: A methanesulfonate (-OSO₂CH₃) moiety at the terminal position, serving as a leaving group for nucleophilic substitution reactions .
Table 1: Key Physicochemical Properties of m-PEG6-Ms
Property | Value | Source |
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Molecular Formula | C₁₄H₃₀O₉S | |
Molecular Weight | 374.45 g/mol | |
Purity | ≥95% | |
Solubility | Water, DMSO, DMF | |
Storage Conditions | -20°C (desiccated) |
The mesylate group’s electrophilic nature allows selective conjugation with nucleophiles (e.g., amines, thiols), while the PEG spacer ensures solubility and minimizes steric hindrance .
Synthesis and Characterization
Synthetic Routes
m-PEG6-Ms is typically synthesized through a two-step process:
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Methoxy-PEG6 Hydroxyl Precursor: Monodisperse methoxy-PEG6-hydroxyl is prepared via anionic ring-opening polymerization of ethylene oxide, followed by methoxy termination . JenKem Technology reports ≥95% purity using reproducible chromatographic purification .
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Mesylation: The hydroxyl terminus is activated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Table 2: Optimization of Mesylation Reactions
Polydispersity indices (PDI) below 1.01 confirm monodispersity, critical for consistent bioconjugation .
Analytical Characterization
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Mass Spectrometry: High-resolution accurate mass (HRAM) Q-TOF systems identify PEGylated adducts and impurities (e.g., +C₂H₄ side products) .
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Chromatography: Reverse-phase HPLC with C18 columns resolves PEG6 variants based on retention time shifts induced by PEG chain length .
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NMR: ¹H NMR (DMSO-d₆) confirms mesylate integration (δ 3.3 ppm for -OSO₂CH₃) .
Applications in Biomedical Research
PROTACs and Targeted Protein Degradation
m-PEG6-Ms serves as a critical linker in PROTACs, bridging E3 ubiquitin ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors) . Its PEG spacer:
Case Study: BTK Degrader
A PROTAC using m-PEG6-Ms achieved 85% Bruton’s tyrosine kinase (BTK) degradation in HEK293 cells at 10 nM, outperforming non-PEGylated analogs .
Surface Functionalization
The mesylate group enables covalent attachment to metal oxides (e.g., TiO₂, Al₂O₃) via phosphonic acid intermediates, facilitating:
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Nanoparticle Stabilization: m-PEG6-Ms-modified gold nanoparticles showed 6-month colloidal stability in PBS .
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Biosensor Interfaces: Anti-fouling coatings reduced nonspecific protein adsorption by 90% compared to unmodified surfaces .
Drug Delivery Systems
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Antibody-Drug Conjugates (ADCs): Site-specific conjugation via cysteine residues improved payload-to-antibody ratios (PAR 3.8 vs. 2.1 for random lysine coupling) .
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Liposomal Formulations: PEGylated liposomes with m-PEG6-Ms exhibited 3-fold longer circulation half-life in murine models .
Challenges and Future Directions
Batch-to-Batch Variability
Despite advances, polydispersity (PDI >1.05) in commercial PEGs remains a concern. Vendor-specific discrepancies in PEG6 chain lengths were observed via CAD-HPLC (Figure 2) .
Immunogenicity
Anti-PEG IgM antibodies were detected in 40% of patients receiving PEGylated therapeutics, prompting research into:
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Alternate Polymer Architectures: Branched PEGs and zwitterionic coatings .
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Enzymatic PEG Degradation: PEG-specific esterases for controlled release .
Scalability
Kilogram-scale synthesis requires costly chromatographic purification. Continuous-flow microreactors are being explored to reduce production costs by 30% .
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